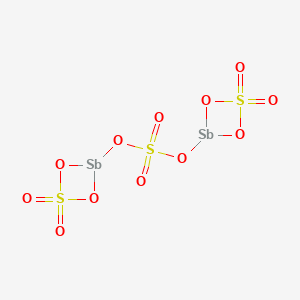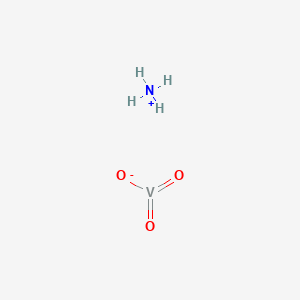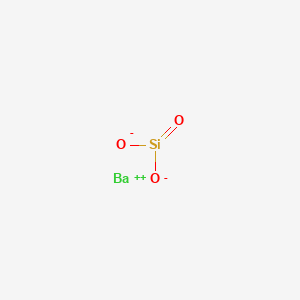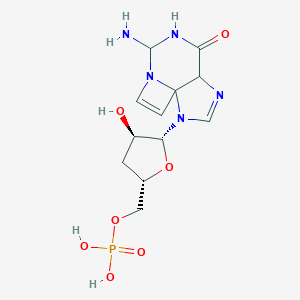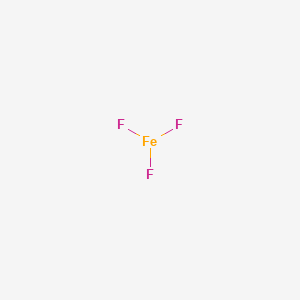
Ferric fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ferric fluoride, also known as iron(III) fluoride, is an inorganic compound with the chemical formula FeF₃. It exists in both anhydrous and hydrated forms, with the anhydrous form being white and the hydrated forms appearing light pink.
準備方法
Synthetic Routes and Reaction Conditions: Ferric fluoride can be synthesized through several methods. One common method involves treating anhydrous iron compounds with fluorine gas. Another practical approach is to treat iron(III) chloride with hydrogen fluoride, resulting in the formation of this compound and hydrochloric acid: [ \text{FeCl}_3 + 3 \text{HF} \rightarrow \text{FeF}_3 + 3 \text{HCl} ]
Industrial Production Methods: In industrial settings, this compound is often produced by reacting iron(III) chloride with hydrogen fluoride under controlled conditions. This method is favored due to its simplicity and efficiency .
化学反応の分析
Types of Reactions: Ferric fluoride undergoes various chemical reactions, including:
Oxidation: this compound can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced to iron(II) fluoride under specific conditions.
Substitution: this compound can participate in substitution reactions where fluoride ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: this compound can oxidize organic compounds in the presence of an oxidizing agent.
Reduction: Reduction can be achieved using reducing agents such as hydrogen gas or metals like zinc.
Substitution: Substitution reactions often involve reagents like sodium chloride or potassium bromide.
Major Products Formed:
Oxidation: Oxidized organic compounds.
Reduction: Iron(II) fluoride and other reduced products.
Substitution: Compounds where fluoride ions are replaced by other anions.
科学的研究の応用
Ferric fluoride has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for other iron compounds.
Biology: Employed in studies involving iron metabolism and its role in biological systems.
Medicine: Investigated for its potential use in medical imaging and as a component in certain pharmaceuticals.
Industry: Utilized in the production of fluorinated polymers, microelectronics, and as a component in lithium-ion batteries
作用機序
The mechanism of action of ferric fluoride involves its ability to interact with various molecular targets and pathways. In biological systems, this compound can participate in redox reactions, influencing iron metabolism and cellular processes. Its strong complex formation with fluoride ions allows it to act as a catalyst in certain reactions, enhancing reaction rates and efficiency .
類似化合物との比較
Ferric fluoride can be compared with other similar compounds, such as:
Iron(III) chloride: Unlike this compound, iron(III) chloride is more commonly used in industrial applications due to its higher solubility in water.
Manganese(III) fluoride: Similar to this compound, manganese(III) fluoride is used in research but has different chemical properties and reactivity.
Cobalt(III) fluoride: Cobalt(III) fluoride is another related compound with distinct electrochemical properties, making it suitable for different applications.
Uniqueness of this compound: this compound’s unique properties, such as its thermal stability, antiferromagnetic nature, and ability to form strong complexes with fluoride ions, make it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
iron(3+);trifluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3FH.Fe/h3*1H;/q;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXXPRJOPFJRHA-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[F-].[F-].[F-].[Fe+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F3Fe |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

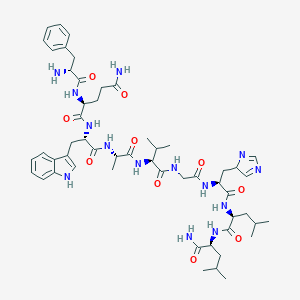
![7-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-5-amine](/img/structure/B147861.png)


